3,3-Diethoxycyclobutane-1-carbonitrile
Description
3,3-Diethoxycyclobutane-1-carbonitrile is a cyclobutane derivative featuring two ethoxy (-OCH₂CH₃) groups at the 3-position and a nitrile (-CN) group at the 1-position. This compound is of interest in organic synthesis due to its strained cyclobutane ring and dual functional groups, which enable diverse reactivity patterns. The ethoxy substituents enhance solubility in polar solvents, while the nitrile group serves as a versatile precursor for further transformations (e.g., hydrolysis to carboxylic acids or participation in cycloaddition reactions).
Properties
CAS No. |
91790-56-6 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3,3-diethoxycyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H15NO2/c1-3-11-9(12-4-2)5-8(6-9)7-10/h8H,3-6H2,1-2H3 |
InChI Key |
FTAJBFPKOBAARE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CC(C1)C#N)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethoxycyclobutane-1-carbonitrile can be achieved through various methods. One common approach involves the reaction of cyclobutanone with diethylamine and sodium cyanide under controlled conditions. The reaction typically proceeds through nucleophilic addition followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethoxycyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
3,3-Diethoxycyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Diethoxycyclobutane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ethoxy groups can undergo hydrolysis. The strained cyclobutane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3,3-Diethoxycyclobutane-1-carbonitrile distinguish it from other compounds in the cyclobutane and nitrile families. Below is a comparative analysis with compounds from the provided evidence and broader chemical literature:
Structural and Functional Group Differences
- Unlike this compound, it lacks polar substituents, rendering it chemically inert and unsuitable for reactions requiring nucleophilic or electrophilic sites .
- Dimethyldisulfide (CAS 624-92-0) : Contains a disulfide (-S-S-) bond. While both compounds have sulfur-free backbones, the disulfide’s redox reactivity contrasts sharply with the nitrile’s electron-withdrawing nature and cyclobutane strain .
- 2,5-Dimethylfuran (CAS 625-86-5): An aromatic heterocycle with oxygen. Its planar structure and resonance stabilization differ from the non-aromatic, strained cyclobutane system in the target compound .
Data Table: Key Properties of Selected Compounds
Research Findings and Limitations
- Synthesis Challenges : The steric hindrance from ethoxy groups in this compound complicates regioselective modifications, unlike less-substituted nitriles.
- Thermal Stability : Cyclobutane derivatives are prone to ring-opening under thermal stress, whereas dimethylcyclopentane exhibits higher stability due to its unstrained structure .
- Evidence Limitations : The provided references lack direct data on this compound, necessitating extrapolation from structurally dissimilar compounds. Further studies using specialized databases (e.g., Reaxys, SciFinder) are recommended for deeper insights.
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